N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS: 923244-17-1) is a pyrimidine-sulfonamide hybrid compound. Its structure features:
- A pyrimidine core substituted with a diethylamino group at position 4 and a methyl group at position 4.
- A phenyl linker bridging the pyrimidine and a sulfonamide group.
- A 5-methoxy-2,4-dimethylbenzene moiety attached to the sulfonamide.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-7-29(8-2)23-14-18(5)25-24(27-23)26-19-9-11-20(12-10-19)28-33(30,31)22-15-21(32-6)16(3)13-17(22)4/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIODGSHSTQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112835 | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923244-17-1 | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923244-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves a series of stepwise reactions:
Formation of the Pyrimidine Core: : The initial step often includes the synthesis of the pyrimidine core, involving the reaction of appropriate aldehydes, ammonia, and diethylamine under controlled conditions.
Aromatic Substitution: : Following the creation of the pyrimidine structure, a substitution reaction introduces the amino group at the appropriate position on the phenyl ring, typically through nucleophilic aromatic substitution.
Sulfonamide Formation: : Finally, a sulfonamide group is introduced via a reaction with sulfonyl chlorides and appropriate catalysts, leading to the target compound.
Industrial Production Methods
Industrial production scales up these steps using optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: : It undergoes reduction, typically yielding the corresponding amine or sulfonamide derivatives.
Substitution: : The compound can participate in both nucleophilic and electrophilic substitution reactions, allowing modification of its functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Such as hydrogen peroxide and permanganates.
Reducing Agents: : Like lithium aluminum hydride and sodium borohydride.
Catalysts: : Including palladium on carbon and other heterogeneous catalysts.
Major Products
Products formed from these reactions include various derivatives with modified electronic and steric properties, impacting their biological activity and industrial utility.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Employed in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets. It can bind to enzymes, inhibiting their activity, or interact with receptors, modulating signaling pathways. These interactions are often driven by the compound's unique electronic structure and functional groups, which facilitate selective binding to biological macromolecules.
Comparison with Similar Compounds
Research Implications and Limitations
- Limitations : Direct biological or crystallographic data for the target compound are absent in the evidence; comparisons rely on structural extrapolation.
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 468.55 g/mol. The structure features a sulfonamide group, a pyrimidine moiety, and multiple aromatic rings, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.55 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : The diethylamine reacts with 2-methylpyrimidine under acidic conditions.
- Amination : The resulting pyrimidine derivative is aminated to introduce the amino group.
- Sulfonation : The aminated pyrimidine is reacted with a sulfonyl chloride to form the sulfonamide linkage.
- Final Modifications : Additional steps may involve introducing methoxy and methyl groups at specific positions on the benzene ring.
The compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It has been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in gene regulation and epigenetic modifications. This inhibition can lead to reactivation of silenced genes in cancer cells, making it a candidate for anticancer therapies.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Inhibition of DNA Methyltransferases : Studies have demonstrated that derivatives similar to this compound can inhibit DNMT1, DNMT3A, and DNMT3B, leading to re-expression of tumor suppressor genes in leukemia cell lines .
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent. The structure–activity relationship studies suggest that modifications in the aromatic substituents can enhance or reduce activity against specific targets .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the micromolar range against leukemia cells. For instance, one derivative achieved an IC50 value of approximately 0.9 μM against DNMT3A .
- Gene Reactivation : Compounds derived from this structure have been tested for their ability to reactivate genes silenced by methylation in cancer models, demonstrating significant efficacy in restoring gene expression .
- Structure–Activity Relationship (SAR) : Research has elucidated that the presence of specific functional groups and their positions on the aromatic rings significantly affect biological activity. For example, modifications leading to increased lipophilicity often correlate with enhanced cellular uptake and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
